(3-Fluorobenzyl)hydrazine dihydrochloride
CAS No.: 1000805-94-6
Cat. No.: VC2680049
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000805-94-6 |
---|---|
Molecular Formula | C7H11Cl2FN2 |
Molecular Weight | 213.08 g/mol |
IUPAC Name | (3-fluorophenyl)methylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Standard InChI Key | QQOXKVIRUHMNPF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CNN.Cl.Cl |
Canonical SMILES | C1=CC(=CC(=C1)F)CNN.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
(3-Fluorobenzyl)hydrazine dihydrochloride, with the CAS number 1000805-94-6, is a chemical compound belonging to the hydrazine class. This compound has several alternative names in scientific literature, creating potential confusion during literature searches.
Table 1: Identification and Nomenclature
Parameter | Information |
---|---|
CAS Number | 1000805-94-6 |
IUPAC Name | (3-fluorophenyl)methylhydrazine;dihydrochloride |
Synonyms | [(3-fluorophenyl)methyl]hydrazine dihydrochloride; 1-(3-Fluorobenzyl)hydrazine 2HCl; ((3-Fluorophenyl)methyl)hydrazine dihydrochloride; 3-fluorobenzylhydrazine dihydrochloride; Hydrazine, [(3-fluorophenyl)methyl]-, hydrochloride (1:2) |
MDL Number | MFCD20233303 |
EC Number | 835-575-4 |
PubChem CID | 56604648 |
The compound represents a dihydrochloride salt of a substituted hydrazine moiety with a 3-fluorobenzyl functional group .
Structural Characteristics
Molecular Properties
(3-Fluorobenzyl)hydrazine dihydrochloride possesses a distinctive molecular structure with specific chemical properties that influence its reactivity and applications.
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₁Cl₂FN₂ |
Molecular Weight | 213.08 g/mol |
Standard InChI | InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |
Standard InChIKey | QQOXKVIRUHMNPF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CNN.Cl.Cl |
The structural composition includes a benzene ring with a fluorine substituent at the meta position, a methylene bridge connecting to a hydrazine group, and two hydrochloride moieties that form the salt .
Structural Representation
The compound consists of a 3-fluorobenzyl group attached to a hydrazine moiety, with the entire structure neutralized as a dihydrochloride salt. The meta-positioned fluorine atom on the benzene ring contributes to the compound's unique chemical behavior and potential applications .
Physical Properties
Physical State and Appearance
(3-Fluorobenzyl)hydrazine dihydrochloride typically appears as a white to off-white crystalline solid at room temperature. Its physical characteristics make it suitable for laboratory handling and storage under appropriate conditions .
Parameter | Recommendation |
---|---|
Storage Temperature | 2-8°C (refrigerated) |
Atmosphere | Under inert gas (nitrogen or argon) |
Container Type | Tightly sealed, moisture-resistant |
Light Sensitivity | Store in dark or amber containers |
Shelf Life | Typically 2 years when properly stored |
The compound demonstrates hygroscopic tendencies and may degrade under exposure to atmospheric moisture, oxygen, or elevated temperatures .
Hazard Type | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
STOT SE | Category 3 | H335: May cause respiratory irritation |
These classifications are based on notifications to the ECHA C&L Inventory and indicate that the compound requires careful handling .
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P317 | IF SWALLOWED: Get medical help |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P332+P317 | If skin irritation occurs: Get medical help |
P337+P317 | If eye irritation persists: Get medical help |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
Implementation of these safety measures is essential for minimizing exposure risks in research and laboratory environments .
Synthetic Methods and Preparation
The synthesis of (3-Fluorobenzyl)hydrazine dihydrochloride typically follows established procedures for preparing substituted phenylhydrazine derivatives.
General Synthetic Route
The most common synthetic pathway involves:
-
Diazotization of 3-fluorobenzylamine
-
Reduction of the diazonium salt
-
Acidification with hydrochloric acid to form the dihydrochloride salt
This sequence follows the general synthetic approach described for related phenylhydrazine compounds, although specific modifications may be implemented for optimizing yield and purity .
Alternative Synthesis Methods
An alternative approach involves:
-
Treatment of 3-fluorobenzyl alcohol with triphenylphosphine and N-hydroxyphthalimide
-
Reaction with diisopropylazodicarboxylate
-
Hydrazinolysis with hydrazine monohydrate
-
Acidification with hydrochloric acid to obtain the dihydrochloride salt
This methodology can be advantageous when starting from benzyl alcohols rather than aniline derivatives.
Applications in Research and Development
Organic Synthesis
(3-Fluorobenzyl)hydrazine dihydrochloride serves as a valuable building block in organic synthesis, particularly for the preparation of:
-
Heterocyclic compounds including indoles, carbazoles, and pyrazoles
-
Fluorinated pharmacophores in medicinal chemistry
The presence of the fluorine atom at the meta position provides distinctive electronic properties that influence reactivity patterns and product distributions .
Pharmaceutical Research
In pharmaceutical research, this compound has demonstrated potential in several areas:
Table 6: Research Applications in Pharmaceutical Development
Application Area | Potential Utility |
---|---|
Drug Discovery | Building block for fluorinated drug candidates |
Enzyme Inhibitors | Component in targeted enzyme inhibitory compounds |
Structure-Activity Relationship Studies | Fluorine-substituted analog for comparative bioactivity analysis |
Probe Development | Precursor for fluorinated chemical probes |
The presence of fluorine in pharmaceutical compounds often enhances metabolic stability and membrane permeability, making fluorinated hydrazine derivatives valuable in medicinal chemistry research .
Related Compounds and Comparative Properties
Structural Analogs
Several structural analogs share similarities with (3-Fluorobenzyl)hydrazine dihydrochloride, including:
Table 7: Structural Analogs and Related Compounds
Compound | CAS Number | Structural Difference |
---|---|---|
(3-Fluorophenyl)hydrazine hydrochloride | 2924-16-5 | Lacks methylene bridge |
(4-Fluorobenzyl)hydrazine dihydrochloride | Not available | Fluorine at para position |
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride | 1138036-54-0 | Additional chloro substituent |
(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride | 1185081-71-3 | Additional methoxy group |
These analogs demonstrate how subtle structural modifications can influence physical properties, reactivity, and biological activity profiles .
Structure-Property Relationships
The position and nature of substituents on the benzene ring significantly influence the compound's:
-
Solubility profile in various solvents
-
Reactivity in chemical transformations
-
Potential biological activities
These structure-property relationships guide the selection of specific hydrazine derivatives for targeted applications in research and development.
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